3-Deoxy-3-fluoro-D-glucitol is a fluorinated carbohydrate derivative with significant applications in various fields, particularly in medicinal chemistry and biochemical research. This compound is recognized for its role as a substrate for enzymes such as NAD-linked sorbitol dehydrogenase and is being explored for its potential as an antidiabetic agent due to its ability to inhibit glucokinase, which leads to reduced blood glucose levels. The compound is also known by the chemical identifiers and synonyms such as 3-deoxy-3-fluorosorbitol and 3-fluoro-3-deoxy-D-glucitol, with a CAS number of 34339-82-7 .
The synthesis of 3-Deoxy-3-fluoro-D-glucitol typically involves the fluorination of glucose derivatives. One common method utilizes diethylaminosulfur trifluoride as a fluorinating agent, allowing for selective fluorination at the desired position on the glucose molecule. This reaction is often conducted under controlled conditions to optimize yield and purity.
Another synthesis approach involves reacting D-galactose with hydrofluoric acid in the presence of a reducing agent, such as sodium borohydride, which facilitates the introduction of the fluorine atom into the carbohydrate structure .
The synthesis process can be scaled up for industrial production, ensuring high purity through stringent quality control measures. This includes multiple purification steps to eliminate by-products and unreacted starting materials, making it suitable for pharmaceutical applications.
3-Deoxy-3-fluoro-D-glucitol has the molecular formula and a molar mass of approximately 184.16 g/mol. The compound features a six-membered carbon ring typical of carbohydrates, with a fluorine atom substituting at the third carbon position. The structural configuration allows it to mimic glucose, which is essential for its biological activity.
3-Deoxy-3-fluoro-D-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution:
These reactions are critical for developing derivatives that may have enhanced biological activity or different pharmacological properties.
The primary mechanism of action for 3-Deoxy-3-fluoro-D-glucitol involves inhibition of the glucokinase enzyme. By impeding glucokinase activity, this compound disrupts normal glycolytic pathways, leading to decreased blood glucose levels. The interaction with glucokinase is characterized by competitive inhibition, where 3-Deoxy-3-fluoro-D-glucitol competes with glucose for binding sites on the enzyme .
Research indicates that this compound's bioavailability and efficacy are influenced by its structural similarity to glucose, allowing it to effectively mimic glucose in metabolic processes while exerting its inhibitory effects .
This compound exhibits stability under physiological conditions, making it suitable for use in biological studies and potential therapeutic applications. Its ability to act as both a substrate and an inhibitor in enzymatic reactions underscores its versatility in biochemical research .
3-Deoxy-3-fluoro-D-glucitol has diverse applications across several scientific fields:
3-Deoxy-3-fluoro-D-glucitol (C₆H₁₃FO₅; CAS 34339-82-7), also termed 3-fluoro-3-deoxy-D-sorbitol or 3-fluoro-D-glucitol, is a fluorinated polyol derivative. Its molecular weight is 184.16 g/mol, and it exists as a stable, water-soluble white crystalline solid at room temperature [3] [5]. Structurally, it features a D-glucitol backbone with a fluorine atom substituting the hydroxyl group at the C3 position. This substitution eliminates stereochemistry at C3 and introduces strong C–F bonding (bond length: ~1.40 Å), which influences molecular polarity and conformational flexibility [9].
Property | Value |
---|---|
Molecular Formula | C₆H₁₃FO₅ |
CAS Registry Number | 34339-82-7 |
Molecular Weight | 184.16 g/mol |
IUPAC Name | (2R,4R,5S)-6-fluorohexane-1,2,4,5,6-pentol |
Purity Specification | ≥95% (HPLC) |
X-ray crystallography reveals that the pyranose ring adopts a distorted chair conformation (θ = 3.85°–6.35°), with the exocyclic hydroxymethyl group preferring a gauche-gauche (gg) orientation [9]. Nuclear magnetic resonance (¹⁹F NMR) studies show a distinct chemical shift at δ -215 to -220 ppm, serving as a signature for metabolic tracking in vivo [1] [8]. Biologically, it arises from aldose reductase-mediated reduction of 3-fluoro-D-glucose (3-FG), a process central to the polyol pathway [1].
Synthesis typically begins with fluorinated monosaccharide precursors, employing chemical or enzymatic reduction as the final step:
Pathway 1: Catalytic Hydrogenation of 3-Fluoro-D-glucose3-Fluoro-D-glucose (3-FG; CAS 14049-03-7) serves as the primary precursor. Hydrogenation over Raney nickel catalysts at 80–100°C and 40–60 psi yields 3-deoxy-3-fluoro-D-glucitol. This route achieves >90% stereoselectivity but requires rigorous exclusion of moisture [6].
Pathway 2: Nucleophilic Fluorination Followed by ReductionD-glucose derivatives undergo fluorination at C3 using diethylaminosulfur trifluoride (DAST). For example, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose reacts with DAST in anhydrous dichloromethane, yielding 3-deoxy-3-fluoro derivatives. Subsequent acid hydrolysis and sodium borohydride reduction furnish the target glucitol. Yields are moderate (40–60%) due to competing elimination reactions forming glycals [4] [7].
Table 2: Comparison of Synthetic Approaches
Method | Key Steps | Yield | Challenges |
---|---|---|---|
Catalytic Hydrogenation | 3-FG → H₂/Ni → 3-Fluoroglucitol | 80–90% | Catalyst deactivation |
DAST Fluorination/Reduction | D-glucose → DAST → Hydrolysis → NaBH₄ reduction | 40–60% | Byproduct formation (glycals) |
Enzymatic reduction using aldose reductase (isolated from rat lens or recombinant sources) offers biocatalytic precision but remains limited to small-scale applications [1] [8].
Purification leverages the compound’s high hydrophilicity. Crude synthesis products are subjected to ion-exchange chromatography (Dowex 50WX8 resin), followed by recrystallization from ethanol/water mixtures (1:3 v/v) to achieve crystalline purity [5]. Industrial-scale processes employ reverse-phase HPLC (C18 column; water:acetonitrile 95:5 mobile phase; flow rate: 1.0 mL/min) [3].
Rigorous analytical validation includes:
Metabolite profiling in biological matrices (e.g., liver, kidney) requires extraction with perchloric acid and analysis via ¹⁹F NMR or GC-MS to distinguish 3-fluoro-D-glucitol from analogues like 3-fluoro-D-fructose [1] [2].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9